methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate
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Overview
Description
Methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a furan ring attached to a benzoate moiety through an amino carbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-furylmethylamine and methyl 2-aminobenzoate.
Coupling Reaction: The 2-furylmethylamine is reacted with methyl 2-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoate derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: Due to its unique structure, this compound can be explored for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The furan ring and benzoate moiety allow the compound to bind to active sites of enzymes or receptors, inhibiting their activity. The amino carbonyl linkage plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the desired biological effects.
Comparison with Similar Compounds
Methyl 2-aminobenzoate: Shares the benzoate moiety but lacks the furan ring.
2-Furylmethylamine: Contains the furan ring but lacks the benzoate moiety.
N-(2-Furylmethyl)-2-aminobenzamide: Similar structure but with an amide linkage instead of an ester linkage.
Uniqueness: Methyl 2-({[(2-furylmethyl)amino]carbonyl}amino)benzoate is unique due to the presence of both the furan ring and benzoate moiety, linked through an amino carbonyl group
Properties
IUPAC Name |
methyl 2-(furan-2-ylmethylcarbamoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-19-13(17)11-6-2-3-7-12(11)16-14(18)15-9-10-5-4-8-20-10/h2-8H,9H2,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKNLXDPEKIHGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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